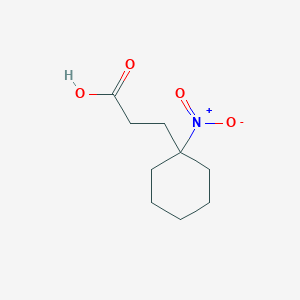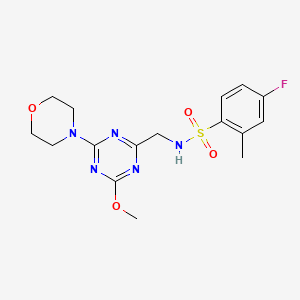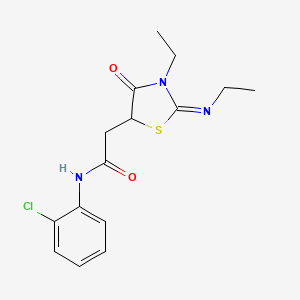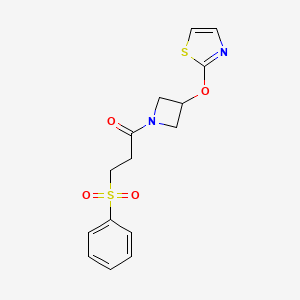
3-(Phenylsulfonyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylsulfonyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one is a chemical compound that is widely used in scientific research. It is a synthetic compound that is used to study the biochemical and physiological effects of various drugs and their mechanisms of action.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation: Compounds related to 3-(Phenylsulfonyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one have been evaluated for their antimicrobial activities. Studies have demonstrated the synthesis of novel azetidinones and their effectiveness against various bacterial and fungal infections (Prajapati & Thakur, 2014). Additionally, other research highlights the synthesis of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, which also show significant antibacterial and antifungal activities (Shah et al., 2014).
Antitubercular and Antimicrobial Properties
- Antitubercular and Antimicrobial Agents: Research on sulfonyl derivatives, including those related to 3-(Phenylsulfonyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one, has shown their potential as antimicrobial and antitubercular agents. A study synthesized novel sulfonyl derivatives and evaluated their effectiveness against Mycobacterium tuberculosis, with some compounds showing excellent antitubercular properties (Kumar, Prasad, & Chandrashekar, 2013).
Antibacterial and Antifungal Evaluation
- Synthesis and Biological Evaluation for COX-2 Inhibition: Another research area involves the synthesis of derivatives of 3-Chloro-4-(4-Methanesulfonyl-phenyl)-1-phenyl-azetidin-2-one, which are evaluated for their selective inhibition of COX-2 enzymes. These compounds are particularly interesting for their potential medical applications (ArockiaBabu, Shukla, & Kaskhedikar, 2009).
Chymase Inhibition
- Inhibition of Human Heart Chymase: The derivatives of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione, closely related to the compound , have been synthesized and evaluated for their ability to inhibit human heart chymase, an enzyme involved in cardiovascular diseases (Niwata et al., 1997).
Anticancer Applications
- Potential Anticancer Agents: A synthetic derivative, 3-(phenylsulfonyl)- 4-(4-((S)-1-(2-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienylthio) benzoyl) pyrrolidine-2-carbonyloxy)but-2-ynyloxy)-1,2,5-oxadiazole-2-oxide, exhibits promising anticancer properties in both in vitro and in vivo studies (Wang et al., 2014).
Antiviral Evaluation
- Antiviral Evaluation: Research into 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives has shown potential antiviral activity against various RNA and DNA viruses, highlighting the broad-spectrum potential of these compounds (Desideri et al., 2019).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c18-14(6-9-23(19,20)13-4-2-1-3-5-13)17-10-12(11-17)21-15-16-7-8-22-15/h1-5,7-8,12H,6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPPVXYPNOVKLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

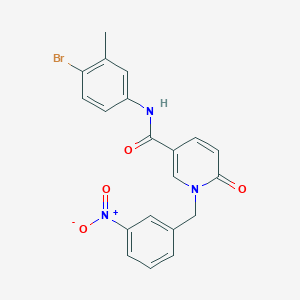
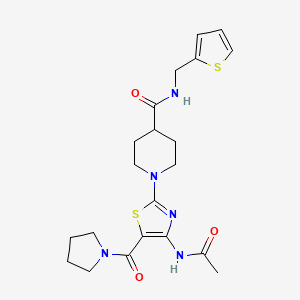



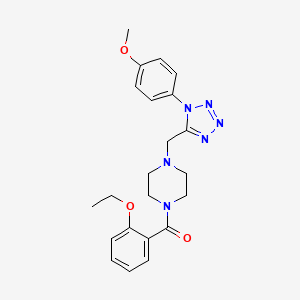
![Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B3001340.png)
![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B3001341.png)
![5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3001344.png)
![5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3001345.png)
